

Technical Monograph: Spectroscopic Profile of N,N-Dimethylsuccinamic Acid

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Compound of Interest

Compound Name: *N,N-Dimethylsuccinamic acid*

CAS No.: 2564-95-6

Cat. No.: B166414

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Compound Identity: **N,N-Dimethylsuccinamic acid** Synonyms: 4-(Dimethylamino)-4-oxobutanoic acid; Succinic acid mono-dimethylamide CAS Registry Number: 2564-95-6
Molecular Formula:

Molecular Weight: 145.16 g/mol

Introduction & Application Context

N,N-Dimethylsuccinamic acid serves as a critical heterobifunctional linker in medicinal chemistry. Its structure contains both a carboxylic acid and a dimethylamide moiety, making it an ideal "polar handle" for increasing the solubility of lipophilic drug candidates or as a metabolic reference standard for succinimide-based prodrugs.

In drug development, accurate spectroscopic identification is paramount to distinguish this open-chain metabolite from its cyclized counterpart (N-methylsuccinimide) or the symmetric diamide. This guide provides the definitive spectral fingerprints required for this differentiation.

Synthesis & Sample Preparation

To ensure spectroscopic validity, the analyte must be of high purity. The following protocol yields analytical-grade material suitable for reference standard generation.

Optimized Synthesis Protocol

Reaction: Nucleophilic Ring Opening of Succinic Anhydride Reagents: Succinic Anhydride (1.0 eq), Dimethylamine (1.1 eq, as 40% aq. solution or hydrochloride salt), Ethyl Acetate (Solvent).
[\[1\]](#)

- Dissolution: Suspend Succinic Anhydride (10.0 g, 100 mmol) in Ethyl Acetate (100 mL) in a round-bottom flask.
- Addition: Add Dimethylamine (110 mmol) dropwise at 0°C to control the exotherm.
 - Note: If using the hydrochloride salt, add Triethylamine (1.1 eq) to liberate the free amine in situ.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The product typically precipitates as a white solid or oil.
- Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with Ethyl Acetate (mL).
- Purification: Recrystallize from Acetone/Hexane to remove traces of unreacted anhydride.

Self-Validation Check: A melting point determination (if solid) or TLC (MeOH:DCM 1:9) should show a single spot with

distinct from succinic acid (

) and the anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The non-equivalence of the amide methyl groups and the complex coupling of the ethylene backbone are the diagnostic features.

NMR Data (400 MHz, DMSO-)

The methylene backbone (

) forms an AA'XX' spin system, often appearing as two distorted triplets or a complex multiplet depending on the solvent.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.10	Broad Singlet	1H	-COOH	Exchangeable carboxylic acid proton.
2.95	Singlet	3H	-N(CH)	cis-Methyl relative to carbonyl oxygen.
2.80	Singlet	3H	-N(CH)	trans-Methyl relative to carbonyl oxygen.
2.48 - 2.55	Multiplet	2H	-CH -CON	to Amide. Overlaps with DMSO solvent peak.
2.40 - 2.45	Multiplet	2H	-CH -COOH	to Acid.

Expert Insight - Rotational Isomerism: Unlike amines, the amide bond has partial double-bond character (

), restricting rotation at room temperature. This renders the two

-methyl groups magnetically non-equivalent, resulting in two distinct singlets (

ppm). Coalescence of these peaks occurs only at elevated temperatures (>80°C).

NMR Data (100 MHz, DMSO-)

Chemical Shift (, ppm)	Carbon Type	Assignment
174.2	Quaternary	COOH (Acid Carbonyl)
170.8	Quaternary	CON(Me) (Amide Carbonyl)
36.8	Methyl	-N(CH)
35.0	Methyl	-N(CH)
29.5	Methylene	-CH -COOH
27.8	Methylene	-CH -CON

Infrared (IR) Spectroscopy

IR analysis is particularly useful for assessing the state of the carboxylic acid (dimer vs. monomer) and confirming the integrity of the amide bond.

Method: ATR (Attenuated Total Reflectance) on solid sample.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Diagnostic Value
2500 - 3300	Broad, Strong	O-H Stretch	Characteristic "COOH trough" indicating carboxylic acid dimers.
1715 - 1730	Strong	C=O Stretch (Acid)	Distinguishes free acid from carboxylate salts (which shift to ~1550 cm ⁻¹).
1615 - 1640	Strong	C=O Stretch (Amide I)	Lower frequency than acid C=O due to resonance donation from Nitrogen.
1200 - 1250	Medium	C-O Stretch	Confirms carboxylic acid functionality.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation. The fragmentation pattern is driven by the stability of the dimethylamine leaving group and the succinyl backbone.

Ionization Mode: ESI (+) or EI (70 eV).

- Molecular Ion (M⁺): m/z 145
- Base Peak: m/z 72 (Dimethylcarbamoyl cation) or m/z 100 (Loss of COOH).

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

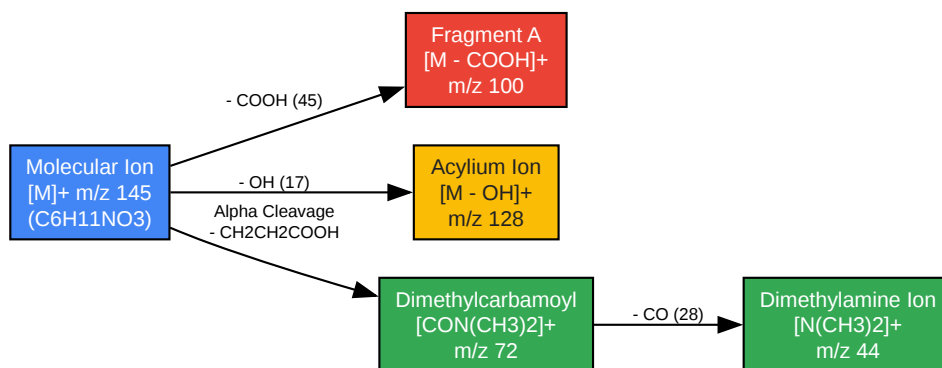


Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for N,N-Dimethylsuccinamic Acid.

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Figure 1: Proposed Mass Spectrometry Fragmentation Pathway for **N,N-Dimethylsuccinamic Acid**.

References

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Sources

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- [2. scs.illinois.edu \[scs.illinois.edu\]](#)
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